molecular formula C19H23N3O7 B3129804 3-Ethoxycarbonyl-4,5-bis(hydroxymethyl)-4,5-dihydroisoxazole-[1-(4-nitrophenyl)piperid-4-one]ketal CAS No. 339110-80-4

3-Ethoxycarbonyl-4,5-bis(hydroxymethyl)-4,5-dihydroisoxazole-[1-(4-nitrophenyl)piperid-4-one]ketal

Cat. No. B3129804
CAS RN: 339110-80-4
M. Wt: 405.4 g/mol
InChI Key: GSYPMPNKZOJCDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxycarbonyl-4,5-bis(hydroxymethyl)-4,5-dihydroisoxazole-[1-(4-nitrophenyl)piperid-4-one]ketal is a useful research compound. Its molecular formula is C19H23N3O7 and its molecular weight is 405.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Ethoxycarbonyl-4,5-bis(hydroxymethyl)-4,5-dihydroisoxazole-[1-(4-nitrophenyl)piperid-4-one]ketal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethoxycarbonyl-4,5-bis(hydroxymethyl)-4,5-dihydroisoxazole-[1-(4-nitrophenyl)piperid-4-one]ketal including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Applications

1. Multicomponent Reactions and Green Chemistry

Studies have focused on developing practical, efficient, and environmentally friendly methods for synthesizing complex organic molecules. For example, research by Gu et al. (2009) presents a practical synthesis method that emphasizes green chemistry principles, which could be relevant for synthesizing complex structures similar to the compound (Gu et al., 2009).

2. Biomass Conversion to Chemical Feedstocks

Research on converting plant biomass into valuable chemical feedstocks, such as furan derivatives, highlights the potential of using renewable resources for producing complex organic molecules. This approach may offer insights into sustainable routes for synthesizing compounds like the one of interest (Chernyshev et al., 2017).

3. Anticancer Drug Development

Investigations into novel anticancer agents provide a context for the potential medicinal applications of complex organic compounds. The development of compounds with selective toxicity towards cancer cells underscores the importance of structural complexity and specificity in drug design (Hossain et al., 2020).

properties

IUPAC Name

ethyl 1'-(4-nitrophenyl)spiro[3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole-6,4'-piperidine]-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O7/c1-2-26-18(23)17-15-11-27-19(28-12-16(15)29-20-17)7-9-21(10-8-19)13-3-5-14(6-4-13)22(24)25/h3-6,15-16H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYPMPNKZOJCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC2C1COC3(CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-])OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxycarbonyl-4,5-bis(hydroxymethyl)-4,5-dihydroisoxazole-[1-(4-nitrophenyl)piperid-4-one]ketal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Ethoxycarbonyl-4,5-bis(hydroxymethyl)-4,5-dihydroisoxazole-[1-(4-nitrophenyl)piperid-4-one]ketal

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